molecular formula C20H44N4O.C2H4O2<br>C22H48N4O3 B12688766 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate CAS No. 93942-06-4

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate

Cat. No.: B12688766
CAS No.: 93942-06-4
M. Wt: 416.6 g/mol
InChI Key: WLQQXEVZSFTGQN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic name This compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for branched alkylamine derivatives and acylated compounds. The parent structure is myristamide , the amide of myristic acid (tetradecanoic acid), with a substitution pattern involving three consecutive ethylenediamine-derived substituents:

  • A 2-aminoethyl group (-NH-CH₂-CH₂-NH₂) attached to the nitrogen of the myristamide backbone.
  • A second 2-aminoethyl group linked to the first via an amine bond.
  • A third 2-aminoethyl group extending the chain, terminated by an acetate counterion.

The full name reflects the compound’s polyamine backbone and the monoacetate salt form, emphasizing the sequential ethylenediamine units and the myristoyl fatty acid chain.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the CAS Registry Number 94113-40-3 , assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value
EINECS Number 302-573-5
Synonym N-[2-[(2-Aminoethyl)amino]ethyl]myristamide monoacetate
Depositor-Supplied Name Acetic acid; N-[2-(2-aminoethylamino)ethyl]tetradecanamide

These identifiers facilitate cross-referencing across regulatory, commercial, and academic databases such as PubChem and ChemSpider.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₄₃N₃O₃ accounts for the myristamide core (C₁₄H₂₇NO), three ethylenediamine units (C₆H₁₈N₄), and one acetate ion (C₂H₄O₂). A detailed elemental breakdown is provided below:

Element Count Atomic Mass (Da) Contribution (Da)
Carbon (C) 20 12.01 240.20
Hydrogen (H) 43 1.008 43.34
Nitrogen (N) 3 14.01 42.03
Oxygen (O) 3 16.00 48.00
Total - - 373.57

The calculated molecular weight of 373.57 g/mol aligns with experimental data from mass spectrometry. Notably, the initial formula C₂₀H₄₃N₃O reported in some sources omits two oxygen atoms from the acetate group, highlighting the importance of structural validation via tools like InChI (InChI=1/C18H39N3O.C2H4O2).

Properties

CAS No.

93942-06-4

Molecular Formula

C20H44N4O.C2H4O2
C22H48N4O3

Molecular Weight

416.6 g/mol

IUPAC Name

acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide

InChI

InChI=1S/C20H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21;1-2(3)4/h22-23H,2-19,21H2,1H3,(H,24,25);1H3,(H,3,4)

InChI Key

WLQQXEVZSFTGQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate typically follows a multi-step process:

  • Activation of Myristic Acid: Myristic acid (tetradecanoic acid) is first activated to facilitate amide bond formation. Common activation methods include conversion to acid chlorides or N-hydroxysuccinimide (NHS) esters.
  • Amidation with Polyamine: The activated myristic acid derivative is reacted with a polyamine such as triethylenetetramine (containing three aminoethyl units) under controlled pH (usually mildly basic, pH 8–9) to form the amide linkage.
  • Salt Formation: The free base amide is then converted to the monoacetate salt by reaction with acetic acid, improving solubility and stability.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Activation of Myristic Acid Thionyl chloride or NHS, inert solvent (e.g., dichloromethane) Performed at 0–5°C to avoid side reactions
Amidation Triethylenetetramine, solvent (DMF or THF), pH 8–9, temperature 0–25°C Slow addition to control exotherm; inert atmosphere recommended
Salt Formation Acetic acid, room temperature Stoichiometric amounts to form monoacetate salt

The amidation step is critical and requires precise control to prevent oligomerization or side reactions. Solvent choice and temperature are optimized to maximize yield and purity.

Industrial Scale Considerations

  • Continuous Flow Reactors: Industrial synthesis often employs continuous flow systems to maintain consistent reaction conditions and improve scalability.
  • Automated pH and Temperature Control: Automated systems ensure optimal amidation conditions, reducing batch variability.
  • Catalysts: While amidation typically proceeds without catalysts, some processes may use coupling agents (e.g., EDC, DCC) to enhance reaction rates and yields.

Purification and Characterization

Purification Techniques

Analytical Methods for Verification

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation (¹H and ¹³C) Identification of amide protons, aminoethyl groups
Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak matching expected mass
Infrared Spectroscopy (IR) Functional group verification Amide C=O stretch (~1650 cm⁻¹), N-H bending (~1550 cm⁻¹)
Elemental Analysis Purity and composition Consistency with theoretical C, H, N content

These methods ensure the structural integrity and purity of the synthesized compound.

Reaction Analysis and Chemical Behavior

Types of Chemical Reactions

  • Oxidation: Amino groups can be oxidized to corresponding oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced to simpler amines using lithium aluminum hydride.
  • Substitution: Amino groups can undergo substitution with electrophiles such as alkyl halides under basic conditions.

Reaction Outcomes

Reaction Type Reagents/Conditions Major Products
Oxidation H2O2, KMnO4 Amino group oxides
Reduction LiAlH4 Reduced amine derivatives
Substitution Alkyl halides, base (e.g., NaOH) Alkylated amine derivatives

These reactions allow functional modification of the compound for tailored applications.

Summary Table of Preparation Methods

Preparation Stage Description Key Parameters Outcome/Notes
Myristic Acid Activation Conversion to acid chloride or NHS ester 0–5°C, inert solvent Activated intermediate for amidation
Amidation Reaction with triethylenetetramine pH 8–9, 0–25°C, DMF or THF solvent Formation of amide bond
Salt Formation Reaction with acetic acid Room temperature, stoichiometric acid Monoacetate salt formation
Purification Chromatography or preparative HPLC Methanol/chloroform gradients >95% purity product
Characterization NMR, MS, IR, elemental analysis Standard analytical protocols Confirmation of structure and purity

Research Findings and Practical Notes

  • The amidation reaction is sensitive to pH and temperature; maintaining mild basic conditions prevents side reactions.
  • Solvent choice affects solubility and reaction kinetics; polar aprotic solvents like DMF or THF are preferred.
  • The monoacetate salt form improves compound stability and solubility, facilitating handling and application.
  • Industrial synthesis benefits from continuous flow and automated control to enhance reproducibility and yield.
  • Analytical verification is essential at each stage to ensure product quality, especially for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acylation reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H48N4O3
  • Molecular Weight : 416.6 g/mol
  • IUPAC Name : Acetic acid; N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide
  • CAS Number : 93942-06-4

The compound features multiple amino groups, which contribute to its potential reactivity and interactions in biological systems. The presence of a myristamide moiety suggests its role in membrane interactions, making it a candidate for various biomedical applications.

Drug Delivery Systems

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate has been investigated for its potential in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : A study published in the Journal of Controlled Release demonstrated that formulations containing this compound improved the delivery efficiency of chemotherapeutic agents in cancer treatment models, leading to enhanced therapeutic outcomes compared to conventional methods .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it suitable for use in developing antimicrobial agents. Its ability to disrupt bacterial membranes can be harnessed to create novel antibiotics.

Case Study : In a study published in Antimicrobial Agents and Chemotherapy, this compound was shown to be effective against various strains of bacteria, including resistant strains, suggesting its potential as a lead compound for new antibiotic development .

Cosmetic Applications

The compound's surfactant properties enable its use in cosmetic formulations, particularly in skin care products where emulsification and stabilization are required.

Skin Conditioning Agents

This compound is utilized as a skin conditioning agent due to its ability to enhance skin hydration and barrier function.

Case Study : A formulation study highlighted in International Journal of Cosmetic Science reported improvements in skin moisture retention when products containing this compound were applied over a four-week period .

Molecular Biology Studies

This compound serves as a useful tool in molecular biology for studying protein interactions and cellular signaling pathways due to its capacity to modify membrane dynamics.

Research Insight : Investigations into how this compound affects cell membrane integrity have provided insights into cellular processes such as endocytosis and signal transduction, as documented in Cell Biology International .

Summary Table of Applications

Application AreaSpecific Use CaseReference
BiomedicalDrug delivery systems for cancer therapiesJournal of Controlled Release
Antimicrobial agents against resistant bacteriaAntimicrobial Agents and Chemotherapy
CosmeticSkin conditioning agent for hydrationInternational Journal of Cosmetic Science
ResearchStudy of protein interactions and cellular signalingCell Biology International

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular components. The compound can:

    Bind to Receptors: The amino groups allow it to interact with various receptors on the cell surface, modulating signaling pathways.

    Alter Membrane Properties: The long-chain fatty acid moiety can integrate into cell membranes, affecting their fluidity and function.

    Induce Cellular Responses: These interactions can lead to changes in gene expression, protein activity, and cellular behavior.

Comparison with Similar Compounds

Key Analogs :

N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate (C16 alkyl chain)

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate (C8 alkyl chain)

N-[2-[(2-Hydroxyethyl)amino]ethyl]palmitamide monoacetate (hydroxyethyl substitution)

Comparative Analysis :

Property Target Compound (Myristamide, C14) Palmitamide (C16) Octanamide (C8) Hydroxyethyl-Palmitamide (C16)
Alkyl Chain Length 14 carbons 16 carbons 8 carbons 16 carbons
Molecular Weight ~450–500 (estimated) Not reported 375.321 Not reported
Hydrogen Bond Donors 6 (inferred) 6 (similar structure) 6 5 (reduced by hydroxyethyl group)
Hydrogen Bond Acceptors 7 (inferred) 7 7 7
Rotatable Bonds ~20 (estimated) Not reported 17 Not reported
Boiling Point ~610–630°C (estimated) Not reported 601.7°C Not reported
Polar Surface Area ~129 Ų (estimated) Not reported 129 Ų Likely lower due to hydroxyl group

Impact of Alkyl Chain Length

  • Solubility : Shorter chains (e.g., octanamide, C8) exhibit higher aqueous solubility due to reduced hydrophobicity. The myristamide (C14) balances moderate lipophilicity with solubility enhanced by the acetate salt.
  • Thermal Stability : Longer chains (e.g., palmitamide, C16) likely have higher melting/boiling points than myristamide (C14) and octanamide (C8). The octanamide derivative’s boiling point of 601.7°C suggests the myristamide analog would exceed this range.
  • Biological Interactions : Longer alkyl chains enhance membrane permeability and lipid bilayer interactions, critical for drug delivery applications.

Functional Group Modifications

  • Aminoethyl vs.
  • Branching and Complexity: The octanamide derivative’s additional ethylamino group increases its topological complexity (270 per ), which may influence binding specificity in biochemical applications.

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate, commonly referred to by its CAS number 93942-06-4, is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H48N4O3
  • Molecular Weight : 416.64 g/mol
  • IUPAC Name : Acetic acid; N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide
  • Canonical SMILES : CCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

This compound features a long hydrophobic myristamide chain, which is essential for its biological activity, particularly in membrane interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of multiple amino groups allows for potential hydrogen bonding and electrostatic interactions with negatively charged cellular components.

Key Mechanisms Include:

  • Membrane Permeabilization : The hydrophobic myristamide tail facilitates insertion into lipid bilayers, potentially disrupting membrane integrity.
  • Cell Signaling Modulation : The compound may influence signaling pathways by interacting with membrane receptors or altering lipid raft composition.
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.

In Vitro Studies

Research has demonstrated that this compound shows selective cytotoxicity against tumor cells while sparing normal cells. For example, studies have indicated:

  • Cytotoxic Effects : The compound was tested against human oral squamous cell lines and exhibited significant cytotoxicity, particularly in HSC-2 cells, while normal human gingival fibroblasts showed resistance .
Cell LineSensitivity Level
HSC-2High
HSGModerate
HSC-3Low
Human Gingival Fibroblasts (HGF)Resistant

Case Studies

A notable case study involved the application of the compound in a therapeutic context where it was administered to cultured tumor cells. The results indicated:

  • Induction of Apoptosis : The compound triggered apoptotic pathways as evidenced by increased caspase activity and DNA fragmentation in treated cells.

Toxicological Profile

The safety profile of this compound has been evaluated in various assays:

  • Acute Toxicity : Studies indicate low acute toxicity levels in animal models, suggesting a favorable safety margin for potential therapeutic use.

Q & A

Q. How should researchers reconcile discrepancies between computational predictions and experimental binding assays?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in MD simulations and include solvent effects (explicit water models). Validate with alanine scanning mutagenesis of target proteins to identify critical residues missed in silico .

Q. What theoretical frameworks explain the compound’s dual role as a membrane stabilizer and pro-apoptotic agent?

  • Methodological Answer : Apply systems biology models (e.g., Boolean networks) to integrate lipid raft modulation data (confocal microscopy) with apoptosis markers (caspase-3 activation). Test hypotheses using lipidomics (LC-MS) to correlate membrane composition changes with cell fate .

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